molecular formula C8H9NO3. HCl B195449 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride CAS No. 5090-29-9

2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride

Cat. No. B195449
CAS RN: 5090-29-9
M. Wt: 203.62 g/mol
InChI Key: ILTXTELYZNIJHL-UHFFFAOYSA-N
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Description

“2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride” is also known as “Noradrenaline Impurity” with the CAS Number: 5090-29-9 . It has a linear formula of C8H10ClNO3 . It is a white crystalline solid with a faint odor and is soluble in water.


Synthesis Analysis

The compound can be prepared by the reaction of 35% aqueous ammonia with 3,4-dihydroxy-a-chloroacetophenone in methanol or in ethanol .


Molecular Structure Analysis

The molecular formula of the compound is C8H9NO3 . The average mass is 167.162 Da and the monoisotopic mass is 167.058243 Da . The InChI code is 1S/C8H9NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,10-11H,4,9H2;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.62 g/mol . It is recommended to be stored at -20°C in a sealed storage, away from moisture .

Scientific Research Applications

  • Synthesis of Heterocycles : Moskvina, Shilin, and Khilya (2015) demonstrated that 1-(2,4-dihydroxyphenyl)ethanone can be used in condensation reactions with N,N-dimethylformamide dimethyl acetal to yield heterocyclic compounds like isoflavones, isoxazole, pyrazoles, and 2-aminopyrimidine (Moskvina, Shilin, & Khilya, 2015).

  • New Psychoactive Substances (NPS) : Texter et al. (2018) identified pyrolysis products of bk-2C-B, a new psychoactive substance derived from 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride. This research is crucial for understanding the potential risks associated with the inhalation of NPS (Texter et al., 2018).

  • Preparation of Indazoles : Counceller et al. (2012) explored the use of 2’-Aminoacetophenone and hydroxylamine hydrochloride for the synthesis of indazoles, which are important in pharmaceutical research (Counceller et al., 2012).

  • Antimicrobial Activity : Wanjari (2020) investigated the synthesis and antimicrobial properties of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, showcasing its potential application in drug research (Wanjari, 2020).

  • Synthesis of Tryptamines : Salikov et al. (2017) utilized (2-arylcyclopropyl)ethanones in reactions with arylhydrazine hydrochlorides, including 1-(2-hydroxyphenyl)ethanone, to create branched tryptamines, important in chemical synthesis (Salikov et al., 2017).

  • BODIPY-based Fluorescent Probes : Fang et al. (2019) demonstrated the use of 1-(2-Hydroxyphenyl)ethanone in the synthesis of a BODIPY-based fluorescent probe, which has potential applications in biological systems (Fang et al., 2019).

Safety And Hazards

The compound is intended for research purposes only and is not designed for human therapeutic applications or veterinary use. It is recommended to handle the compound with appropriate safety measures .

Future Directions

The compound has a wide range of applications in the scientific research field, including applications in organic synthesis and as a reagent in biochemical and physiological studies. It has potential applications in various fields of research and industry .

properties

IUPAC Name

2-amino-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,10-11H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTXTELYZNIJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

499-61-6 (Parent)
Record name Noradenalone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30198929
Record name Noradenalone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride

CAS RN

5090-29-9
Record name Noradenalone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5090-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Noradenalone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (53.6 mmol) of 2-chloro-3',4'-dihydroxyacetophenone was dissolved in 50 ml of acetone, and 600 mg (4.0 mmol) of sodium iodide and 5.23 g (80.5 mmol) of sodium azide were added thereto. The mixture was refluxed for 24 hours. Insoluble substances in the reaction solution were filtered off and concentrated under reduced pressure. Ethyl acetate was added to the reaction solution, and washed sequentially with water and a saturated sodium chloride aqueous solution, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The oily residue was dissolved in 100 ml of methanol and 13.6 ml of concentrated hydrochloric acid, and 1.5 g of a 10% palladium carbon catalyst was added thereto. The mixture was stirred at 40° C. for 5 hours under hydrogen gas atmosphere. The reaction solution was filtered and the filtrate was concentrated under reduced pressure. To the concentrated residue, acetone was added, and the precipitated crystals were collected by filtration to obtain 5.5 g (yield: 50.4%) of 2-amino-3',4'-dihydroxyacetophenone hydrochloride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
5.23 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
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2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
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2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
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2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride

Citations

For This Compound
1
Citations
OH Syntheses, HC COCH2NH - Springer
Number of citations: 0

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